Cas no 2228845-50-7 (1-(2-chloro-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid)

1-(2-Chloro-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with a chloro group and a cyclopropane carboxylic acid moiety. This structure imparts unique reactivity and functional versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The chloro-thiazole group enhances electrophilic properties, facilitating further derivatization, while the cyclopropane ring contributes to steric and electronic effects that can influence biological activity. Its well-defined chemical properties ensure consistent performance in coupling reactions and other synthetic transformations. The compound is particularly useful in the development of active ingredients, offering a balance of stability and reactivity for targeted applications in medicinal and crop protection chemistry.
1-(2-chloro-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid structure
2228845-50-7 structure
Product Name:1-(2-chloro-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid
CAS No:2228845-50-7
MF:C7H6ClNO2S
MW:203.646039485931
CID:6428570
PubChem ID:165836504
Update Time:2025-08-05

1-(2-chloro-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-(2-chloro-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid
    • EN300-1994387
    • 2228845-50-7
    • Inchi: 1S/C7H6ClNO2S/c8-6-9-3-4(12-6)7(1-2-7)5(10)11/h3H,1-2H2,(H,10,11)
    • InChI Key: KEWMOGWKEUDEJV-UHFFFAOYSA-N
    • SMILES: ClC1=NC=C(C2(C(=O)O)CC2)S1

Computed Properties

  • Exact Mass: 202.9807773g/mol
  • Monoisotopic Mass: 202.9807773g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 78.4Ų

1-(2-chloro-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid Pricemore >>

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Additional information on 1-(2-chloro-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid

Professional Introduction to 1-(2-chloro-1,3-thiazol-5-yl)cyclopropane-1-carboxylic Acid (CAS No. 2228845-50-7)

1-(2-chloro-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2228845-50-7, belongs to a class of molecules that exhibit promising properties for further exploration in drug development. The presence of both a cyclopropane ring and a thiazole moiety in its molecular structure imparts distinct chemical and pharmacological characteristics, making it a subject of intense interest for researchers.

The cyclopropane ring is a three-membered carbon heterocycle that is known for its high reactivity and strain, which can be exploited for various chemical transformations. In contrast, the thiazole ring is a five-membered heterocycle containing sulfur and nitrogen atoms, which is widely recognized for its role in numerous biologically active compounds. The combination of these two structural elements in 1-(2-chloro-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid suggests that it may possess unique interactions with biological targets, making it a valuable scaffold for medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds with greater accuracy. Studies have shown that the chloro substituent on the thiazole ring can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes. Additionally, the carboxylic acid group at the cyclopropane ring can participate in hydrogen bonding interactions, which are crucial for stabilizing protein-ligand complexes.

In the context of drug discovery, 1-(2-chloro-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid has been investigated for its potential as an intermediate in the synthesis of novel therapeutic agents. Its structural motifs are reminiscent of known bioactive molecules that target various disease pathways, including inflammatory responses and infectious diseases. For instance, derivatives of thiazole have been reported to exhibit antimicrobial and anti-inflammatory properties, while cyclopropanecarboxylic acids have shown promise in the development of kinase inhibitors.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include the formation of the cyclopropane ring through ring-closing metathesis or cyclization reactions, followed by functionalization at the thiazole core. The introduction of the chloro substituent typically involves halogenation reactions under controlled conditions to prevent unwanted side products.

From a pharmacological perspective, 1-(2-chloro-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid has been explored for its interactions with enzymes and receptors involved in metabolic disorders. Preliminary studies suggest that it may modulate the activity of enzymes such as cytochrome P450 oxidases, which are critical for drug metabolism. Furthermore, its ability to engage with membrane-bound receptors has been hypothesized based on computational docking studies.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a suitable candidate for use in agrochemicals and material science, where similar heterocyclic compounds have demonstrated efficacy. For example, derivatives of thiazole have been employed as fungicides and herbicides due to their ability to disrupt microbial cell walls.

The chemical stability and reactivity profile of 1-(2-chloro-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid are also areas of active investigation. Researchers are exploring methods to enhance its shelf life while maintaining its bioactivity. Techniques such as solid-state stabilization and protective group strategies are being employed to ensure that the compound remains viable for subsequent synthetic transformations.

In conclusion, 1-(2-chloro-1,3-thiazol-5-yl)cyclopropane-1-carboxylic acid (CAS No. 2228845-50-7) represents a fascinating compound with diverse potential applications in pharmaceuticals and related fields. Its unique structural composition suggests that it may serve as a valuable scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new insights into its properties and mechanisms of action, this compound is poised to play an increasingly important role in drug discovery and development.

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